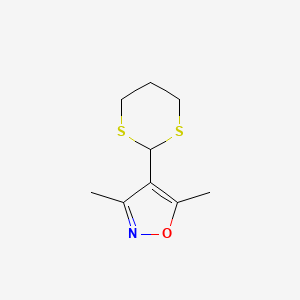

4-(1,3-Dithian-2-yl)-3,5-dimethyl-1,2-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1,3-Dithian-2-yl)-3,5-dimethylisoxazole is an organic compound that features a unique combination of a dithiane ring and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dithian-2-yl)-3,5-dimethylisoxazole typically involves the reaction of 1,3-dithiane with a suitable isoxazole precursor. One common method includes the use of organolithium reagents to facilitate the nucleophilic addition to the isoxazole ring . The reaction conditions often involve low temperatures (around -78°C) and anhydrous solvents such as tetrahydrofuran (THF) to ensure high regioselectivity and yield .

Industrial Production Methods

While specific industrial production methods for 4-(1,3-Dithian-2-yl)-3,5-dimethylisoxazole are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and employing efficient purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithian-2-yl)-3,5-dimethylisoxazole undergoes various chemical reactions, including:

Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The isoxazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dithiane ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Organolithium reagents or Grignard reagents are often used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

4-(1,3-Dithian-2-yl)-3,5-dimethylisoxazole has several applications in scientific research:

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

Mechanism of Action

The mechanism by which 4-(1,3-Dithian-2-yl)-3,5-dimethylisoxazole exerts its effects involves interactions with specific molecular targets. The dithiane ring can act as a protecting group for carbonyl compounds, while the isoxazole ring can participate in various biochemical pathways. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing properties of its substituents .

Comparison with Similar Compounds

Similar Compounds

1,3-Dithiane: Known for its use as a carbonyl protecting group and in the formation of carbon-carbon bonds.

1,3-Dithiolane: Similar to 1,3-dithiane but with a different ring size, affecting its reactivity and applications.

Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents, leading to varied biological activities and chemical properties.

Uniqueness

4-(1,3-Dithian-2-yl)-3,5-dimethylisoxazole is unique due to the combination of the dithiane and isoxazole rings, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Biological Activity

4-(1,3-Dithian-2-yl)-3,5-dimethyl-1,2-oxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

The molecular formula of this compound is C₉H₁₃NOS, and it possesses a unique structure that contributes to its biological activity. The presence of the oxazole ring and the dithiane moiety are significant for its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds related to oxazoles exhibit anticancer properties. For instance, derivatives containing oxazole rings have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and ROS generation.

Case Study:

A study demonstrated that compounds similar to this compound exhibited IC₅₀ values in the sub-micromolar range against cancer cell lines like HeLa and A549. These compounds were reported to activate mitochondrial pathways leading to apoptosis and showed selectivity towards cancer cells over normal cells .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | HeLa | 0.31 |

| Compound B | A549 | 0.45 |

| This compound | Unknown | TBD |

Antimicrobial Activity

The antimicrobial potential of oxazole derivatives has also been explored. Research indicates that compounds with similar structures can inhibit the growth of various bacteria and fungi.

Table: Antimicrobial Activity of Oxazole Derivatives

| Compound | E. coli | S. aureus | P. aeruginosa | A. niger | C. albicans |

|---|---|---|---|---|---|

| Compound X | 12 mm | 9 mm | 11 mm | 10 mm | 12 mm |

| Ofloxacin | 17 mm | 16 mm | 16 mm | - | - |

| Ketoconazole | - | - | - | - | 30 mm |

The biological activity of this compound can be attributed to several mechanisms:

- ROS Generation : Similar compounds have been shown to induce reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

- Apoptosis Induction : Activation of apoptotic pathways has been observed in various studies where these compounds were tested.

- Enzyme Inhibition : Some derivatives may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.

Structure-Activity Relationship (SAR)

The biological activity of oxazole derivatives is significantly influenced by their structural components:

- Substituents on the Oxazole Ring : The nature and position of substituents can enhance or reduce activity.

- Dithiane Moiety : The presence of sulfur atoms may contribute to increased reactivity and biological interactions.

Properties

CAS No. |

201008-69-7 |

|---|---|

Molecular Formula |

C9H13NOS2 |

Molecular Weight |

215.3 g/mol |

IUPAC Name |

4-(1,3-dithian-2-yl)-3,5-dimethyl-1,2-oxazole |

InChI |

InChI=1S/C9H13NOS2/c1-6-8(7(2)11-10-6)9-12-4-3-5-13-9/h9H,3-5H2,1-2H3 |

InChI Key |

AWFITQFOBMMTKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)C2SCCCS2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.